1-Benzylazetidine-3-carbaldehyde
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Overview
Description
1-Benzylazetidine-3-carbaldehyde is a four-membered heterocyclic compound featuring an azetidine ring substituted with a benzyl group and an aldehyde functional group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylazetidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of benzylamine with an appropriate aldehyde under acidic conditions to form the azetidine ring . Another method includes the use of multicomponent reactions involving sulfonyl azides, phenylacetylenes, and benzenethiol Schiff bases in the presence of copper(I) iodide and triethylamine at low temperatures .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzylazetidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: 1-Benzylazetidine-3-carboxylic acid.
Reduction: 1-Benzylazetidine-3-methanol.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
1-Benzylazetidine-3-carbaldehyde has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Benzylazetidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects .
Comparison with Similar Compounds
1-Benzylazetidine-3-carbaldehyde can be compared with other similar compounds, such as:
Azetidine-3-carbaldehyde: Lacks the benzyl group, leading to different reactivity and applications.
1-Benzylazetidine-2-carbaldehyde: The position of the aldehyde group affects the compound’s chemical properties and reactivity.
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-benzylazetidine-3-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c13-9-11-7-12(8-11)6-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2 |
InChI Key |
CPKVKAQAEHSZTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)C=O |
Origin of Product |
United States |
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